molecular formula C15H21BO3 B2923497 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1643572-75-1

2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2923497
CAS No.: 1643572-75-1
M. Wt: 260.14
InChI Key: BNPFUBALVXIEIX-UHFFFAOYSA-N
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Description

2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of isochroman derivatives. Isochroman derivatives are characterized by a benzene ring fused to a dihydropyran ring. This particular compound features a dioxaborolane group, which is known for its utility in various organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of isochroman derivatives with boronic acid or boronate esters under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxaborolane group into different functional groups.

    Substitution: The compound can participate in substitution reactions where the dioxaborolane group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted isochroman derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its dioxaborolane group. This group can form reversible covalent bonds with nucleophiles, making it useful in various catalytic and synthetic applications. The pathways involved include the formation and cleavage of boron-oxygen and boron-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    2-(Isochroman-7-yl)ethan-1-amine: A substituted isochroman derivative with an ethanamine substituent.

    2-(Isochroman-7-yl)acetic acid: Another isochroman derivative with an acetic acid group.

Uniqueness

2-(Isochroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane group, which imparts distinct chemical reactivity and versatility in organic synthesis. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-6-5-11-7-8-17-10-12(11)9-13/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPFUBALVXIEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCOC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643572-75-1
Record name 2-(3,4-dihydro-1H-2-benzopyran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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